4-Cyclopropyl-1-fluoro-2-nitrobenzene

Vue d'ensemble

Description

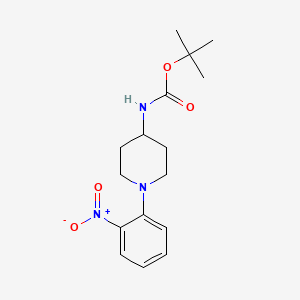

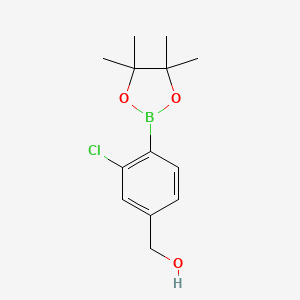

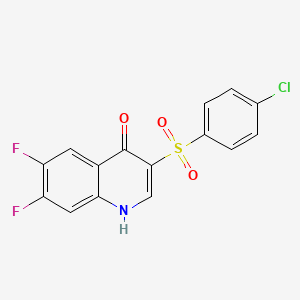

“4-Cyclopropyl-1-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C9H8FNO2 . It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a nitro group are attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-1-fluoro-2-nitrobenzene” consists of a benzene ring with a cyclopropyl group, a fluorine atom, and a nitro group attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

Aromatic nitro compounds like “4-Cyclopropyl-1-fluoro-2-nitrobenzene” can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile adds to the aromatic ring, followed by the elimination of a leaving group. This process can be influenced by various factors, including the nature of the nucleophile and the leaving group, and the reaction conditions .Applications De Recherche Scientifique

Chemical Synthesis and Binding Affinity Studies

4-Cyclopropyl-1-fluoro-2-nitrobenzene has been utilized in chemical synthesis as a precursor for various compounds. For example, it played a role in the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, which exhibited a range of intrinsic efficacies as measured by [35S]TBPS binding ratios. These compounds were found to bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating their potential in pharmacological studies (Tenbrink et al., 1994).

Synthesis of Nitrobenzene Derivatives

The compound has also been used in the preparation of other nitrobenzene derivatives, which are important in various chemical reactions and studies. For instance, 2-Fluoro-5-nitrobenzonitrile, a compound related to 4-Cyclopropyl-1-fluoro-2-nitrobenzene, has been synthesized and reacted with amines and amino acids. These reactions and the resulting compounds are significant for understanding the chemical properties of nitrobenzene derivatives (Wilshire, 1967).

Electrochemical and Biosensor Applications

A study on 4-Fluoro-3-nitrophenyl grafted gold electrodes demonstrated the potential of fluoronitrobenzene derivatives in biosensor applications. This research developed a platform for label-free electrochemical detection of interleukin-2 protein, showcasing how modifications of fluoronitrobenzenes can lead to significant advancements in biosensor technology (Arya & Park, 2014).

Reactions in Organic Chemistry

The compound plays a role in various organic reactions, such as in microwave-mediated reductions of nitroaromatics. It was shown that under certain conditions, 4-fluoronitrobenzene can be reduced to 4-fluoroaniline, demonstrating the compound's reactivity and potential use in organic synthesis (Spencer et al., 2008).

Mécanisme D'action

Mode of action

The mode of action would depend on the specific biological target. Nitro groups can undergo reduction to form amines, and fluoro groups can form bonds with certain proteins, potentially altering their function .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific data, we can only speculate on the ADME properties of 4-Cyclopropyl-1-fluoro-2-nitrobenzene. The presence of a fluorine atom might increase its metabolic stability, as carbon-fluorine bonds are generally quite stable .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the nitro group might be sensitive to reduction under certain conditions .

Propriétés

IUPAC Name |

4-cyclopropyl-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFIOLOCINEBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719269 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

CAS RN |

769159-85-5 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)